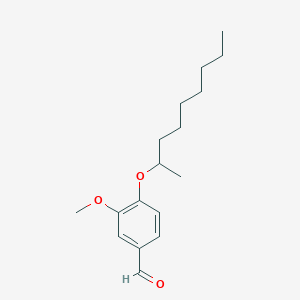
3-methoxy-4-(nonan-2-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-(nonan-2-yloxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes It features a benzene ring substituted with a methoxy group at the 3-position and a methyloctyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-methoxy-4-(nonan-2-yloxy)benzaldehyde typically begins with commercially available 3-methoxybenzaldehyde and 4-methyloctanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and methyloctyloxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or catalysts.
Major Products Formed:
Oxidation: 3-Methoxy-4-(methyloctyloxy)benzoic acid.
Reduction: 3-Methoxy-4-(methyloctyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of functional materials with specific properties.
Biology:
Biochemical Studies: The compound may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine:
Industry:
Fragrances and Flavors: The compound may be used in the formulation of fragrances and flavors due to its aromatic properties.
Mechanism of Action
Molecular Targets and Pathways: The specific mechanism of action of 3-methoxy-4-(nonan-2-yloxy)benzaldehyde depends on its application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. In materials science, its functional groups may participate in chemical reactions that impart desired properties to materials.
Comparison with Similar Compounds
3-Methoxybenzaldehyde: Lacks the methyloctyloxy group, making it less hydrophobic and potentially less versatile in certain applications.
4-Methoxybenzaldehyde: Lacks the methyloctyloxy group and has the methoxy group at a different position, affecting its reactivity and properties.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups but lacks the methyloctyloxy group, leading to different chemical behavior and applications.
Uniqueness: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde is unique due to the presence of both methoxy and methyloctyloxy groups, which confer distinct chemical and physical properties. This combination allows for diverse applications and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-4-nonan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-4-5-6-7-8-9-14(2)20-16-11-10-15(13-18)12-17(16)19-3/h10-14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJSMPCMXOZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
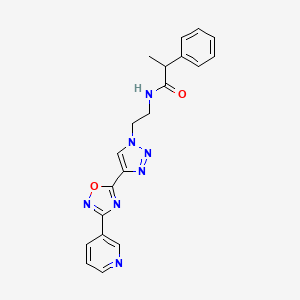
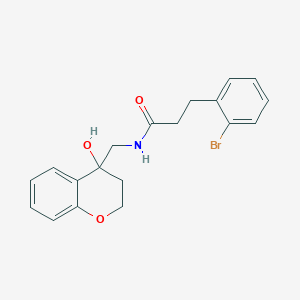
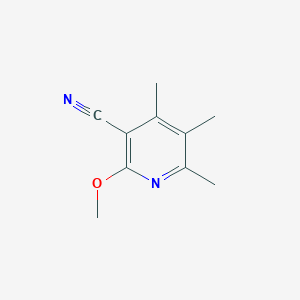
![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
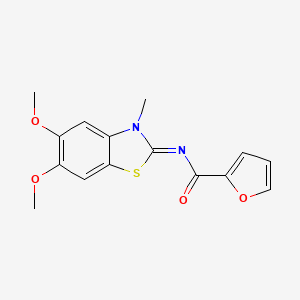
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)
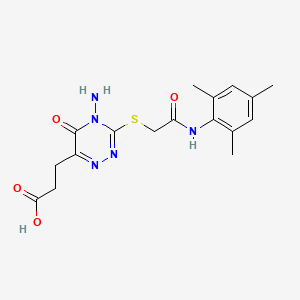
![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)
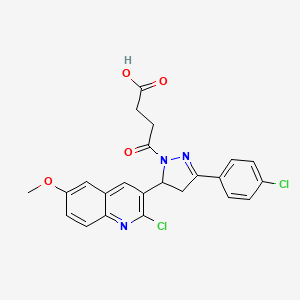

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
